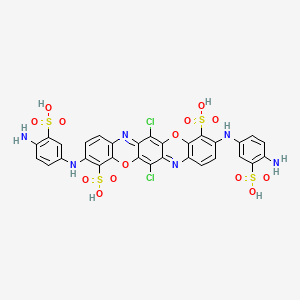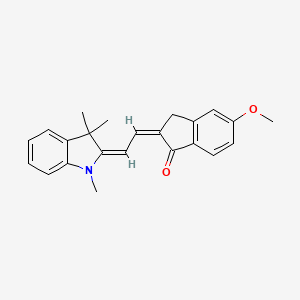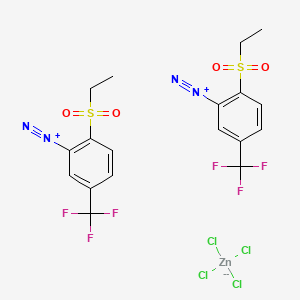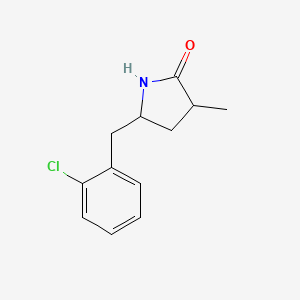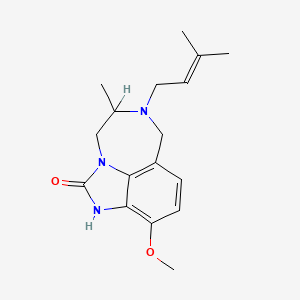
Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 4,5,6,7-tetrahydro-10-methoxy-5-methyl-6-(3-methyl-2-butenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 4,5,6,7-tetrahydro-10-methoxy-5-methyl-6-(3-methyl-2-butenyl)- is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 4,5,6,7-tetrahydro-10-methoxy-5-methyl-6-(3-methyl-2-butenyl)- typically involves multi-step organic reactions. The starting materials often include substituted benzene rings and imidazole derivatives. Key steps in the synthesis may include:
Formation of the Imidazole Ring: This can be achieved through cyclization reactions involving diamines and aldehydes.
Benzodiazepine Ring Formation: This step may involve the condensation of the imidazole ring with a benzene derivative under acidic or basic conditions.
Functional Group Modifications: Introduction of methoxy, methyl, and butenyl groups through various substitution reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Purification Techniques: Employing chromatography and crystallization methods to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 4,5,6,7-tetrahydro-10-methoxy-5-methyl-6-(3-methyl-2-butenyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to their oxidized forms.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anxiolytic or anticonvulsant properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: It may bind to receptors in the central nervous system, such as GABA receptors.
Pathways Involved: Modulation of neurotransmitter release and inhibition of neuronal excitability.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant and muscle relaxant properties.
Uniqueness
Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 4,5,6,7-tetrahydro-10-methoxy-5-methyl-6-(3-methyl-2-butenyl)- is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other benzodiazepines.
Properties
CAS No. |
257891-50-2 |
|---|---|
Molecular Formula |
C17H23N3O2 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
5-methoxy-11-methyl-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one |
InChI |
InChI=1S/C17H23N3O2/c1-11(2)7-8-19-10-13-5-6-14(22-4)15-16(13)20(9-12(19)3)17(21)18-15/h5-7,12H,8-10H2,1-4H3,(H,18,21) |
InChI Key |
ZMSZMWZRSMOLEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C3=C(CN1CC=C(C)C)C=CC(=C3NC2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



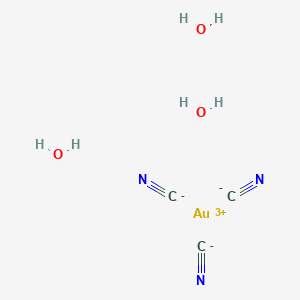
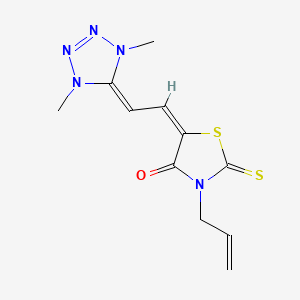
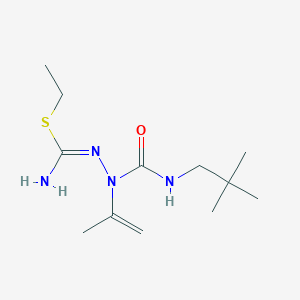


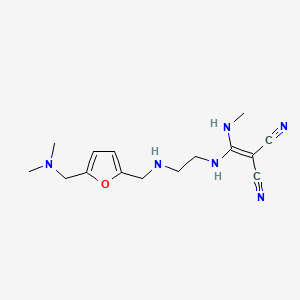
![N-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]butan-1-amine](/img/structure/B12704066.png)
